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Compound of Interest

Compound Name: Niobium aluminide

Cat. No.: B080173

Niobium aluminide (Nb-Al) intermetallic compounds are critical materials for high-temperature
structural applications, particularly in the aerospace and power generation industries. Their
desirable properties, including high melting points, low densities, and good high-temperature
strength, make them promising candidates for next-generation turbine blades and other
components operating in extreme environments.[1][2] This technical guide provides an in-depth
overview of the properties of key niobium aluminide phases—Nb3Al, Nb2Al, and NbAI3—as
determined by ab initio (first-principles) calculations based on Density Functional Theory (DFT).

Computational Methodologies: The First-Principles
Approach

Ab initio calculations, specifically those employing DFT, are powerful theoretical tools for
predicting the fundamental properties of materials from the ground up, without empirical input.
The methodologies cited in the literature for niobium aluminides generally follow a consistent
workflow.

Experimental Protocols / Computational Workflow:

 Structural Definition: The process begins by defining the crystal structure of the niobium
aluminide phase being investigated (e.g., A15 cubic for Nb3Al, tetragonal for Nb2Al and
NbAI3).[2][3][4]

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b080173?utm_src=pdf-interest
https://www.benchchem.com/product/b080173?utm_src=pdf-body
https://www.researchgate.net/publication/277818106_Ab_initio_investigation_of_the_Nb-Al_system
https://www.redalyc.org/pdf/464/46444888012.pdf
https://www.benchchem.com/product/b080173?utm_src=pdf-body
https://www.benchchem.com/product/b080173?utm_src=pdf-body
https://www.benchchem.com/product/b080173?utm_src=pdf-body
https://www.benchchem.com/product/b080173?utm_src=pdf-body
https://www.redalyc.org/pdf/464/46444888012.pdf
https://www.researchgate.net/publication/283623059_First-principles_study_on_elastic_and_superconducting_properties_of_Nb3Sn_and_Nb3Al_under_hydrostatic_pressure
https://next-gen.materialsproject.org/materials/mp-18427
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b080173?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o DFT Calculation Engine: A DFT code, such as the Vienna Ab initio Simulation Package
(VASP), is commonly used.[5] These calculations solve the Kohn-Sham equations to
determine the electronic ground state of the system.

e Approximations:

o Exchange-Correlation Functional: The Generalized Gradient Approximation (GGA) is
frequently employed to describe the exchange-correlation effects between electrons.[3][5]

o Pseudopotentials: The interaction between the ionic cores and valence electrons is
described using pseudopotentials, such as the Projector Augmented Wave (PAW) method.

[5]

o Geometric Optimization: The initial crystal structure (lattice parameters and atomic positions)
is relaxed to find the lowest energy (ground state) configuration. This is achieved by
minimizing the forces on each atom and the stress on the unit cell.

o Property Calculation: Once the optimized structure is obtained, various properties are
calculated as derivatives of the total energy or from the electronic structure:

o Mechanical Properties: Elastic constants are determined by applying small strains to the
optimized lattice and calculating the resulting stress. From these constants, bulk modulus,
shear modulus, Young's modulus, and Poisson's ratio can be derived using methods like
the Voigt-Reuss-Hill approximation.[2]

o Thermodynamic Properties: The enthalpy of formation is calculated to determine the
phase stability of the compound.[1] By incorporating lattice vibrations (phonons), often
through the quasi-harmonic approximation (QHA), temperature-dependent properties like
thermal expansion and heat capacity can be predicted.[1][6]

o Electronic Properties: The electronic density of states (DOS) and band structure are
calculated to understand the nature of chemical bonding and electronic behavior, such as
conductivity.[2][3]
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Caption: Workflow for ab initio calculation of material properties.

Quantitative Data Summary
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The following tables summarize key quantitative properties for Nb3Al, Nb2Al, and NbAI3
derived from first-principles calculations reported in the literature.

Table 1: Structural Properties

Calculated Lattice

Compound Crystal Structure Space Grou

i Y i s Constants (A)
Nb3Al A15, Cubic Pm-3n a =5.207[3]
Nb2Al o, Tetragonal P42/mnm a=9.93,c=5.18

| NbAI3 | Tetragonal | 14/mmm | a = 3.84, c = 8.58 |

Table 2: Mechanical Properties at 0 GPa

Property Nb3AlI Nb2AlI NbAI3
Bulk Modulus (B)

169.84[1] 160.5[2] 100.3
(GPa)
Shear Modulus (G)

81.8[2] 76.5

(GPa)
Young's Modulus (E)

179.58[1] 209.8[2] 185.7
(GPa)
Poisson's Ratio (v) - 0.282[2] 0.21

| Pugh's Ratio (B/G) | -|1.96 | 1.31 |

Note: A Pugh's ratio (B/G) greater than 1.75 is often used as an indicator of ductile behavior,
while a value less than 1.75 suggests brittleness.

Table 3: Thermodynamic and Electronic Properties
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Property Nb3AlI Nb2AlI NbAI3
Enthalpy of
. -36.5 -35.2 -37.5
Formation (kJ/mol)
Debye Temperature Decreases with
(K) pressure[3]
Density of States at _ o
) Decreases with Exhibits a pseudogap
Fermi Level
pressure[3] near Fermi level[2]
(states/eV/atom)

| Superconducting Transition Temp (Tc) (K) | ~18[7] | - | - |

Analysis of Properties

Nb3Al: This A15-type intermetallic is well-known for its superconducting properties.[7] Ab initio
studies confirm its mechanical robustness, with a high bulk modulus.[1] Calculations under
hydrostatic pressure show that while the elastic moduli are enhanced, the critical
superconducting temperature tends to decrease.[3] This is correlated with a decrease in both
the density of states at the Fermi level and the electron-phonon coupling parameter under
pressure.[3]

Nb2Al: The tetragonal Nb2Al phase is noted for its high melting temperature and hardness.[2]
First-principles calculations show it to be mechanically stable from 0 to 100 GPa.[2] The
analysis of its electronic structure reveals that hybridization between Nb-4d and Al-3p states is
enhanced with increasing pressure.[2] Its calculated B/G ratio suggests it is on the borderline of
ductile behavior.

NbAI3: This is the most aluminum-rich stable intermetallic in the Nb-Al system.[1] Its lower B/G
ratio compared to Nb2Al indicates a more brittle nature, which is a key consideration for its use
in structural applications.

Logical Relationships in Phase Stability

The stability of different niobium aluminide phases is a critical factor in alloy design. Ab initio
calculations determine this by comparing the enthalpy of formation for each compound. A more

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.researchgate.net/publication/283623059_First-principles_study_on_elastic_and_superconducting_properties_of_Nb3Sn_and_Nb3Al_under_hydrostatic_pressure
https://www.researchgate.net/publication/283623059_First-principles_study_on_elastic_and_superconducting_properties_of_Nb3Sn_and_Nb3Al_under_hydrostatic_pressure
https://www.redalyc.org/pdf/464/46444888012.pdf
https://www.researchgate.net/publication/224055547_Nb3Al_superconductors
https://www.researchgate.net/publication/224055547_Nb3Al_superconductors
https://www.researchgate.net/publication/277818106_Ab_initio_investigation_of_the_Nb-Al_system
https://www.researchgate.net/publication/283623059_First-principles_study_on_elastic_and_superconducting_properties_of_Nb3Sn_and_Nb3Al_under_hydrostatic_pressure
https://www.researchgate.net/publication/283623059_First-principles_study_on_elastic_and_superconducting_properties_of_Nb3Sn_and_Nb3Al_under_hydrostatic_pressure
https://www.redalyc.org/pdf/464/46444888012.pdf
https://www.redalyc.org/pdf/464/46444888012.pdf
https://www.redalyc.org/pdf/464/46444888012.pdf
https://www.researchgate.net/publication/277818106_Ab_initio_investigation_of_the_Nb-Al_system
https://www.benchchem.com/product/b080173?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b080173?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

negative enthalpy of formation indicates greater thermodynamic stability. The logical
relationship for determining the most stable phase at 0 K is straightforward.

Calculate Enthalpy of Formation (AHf)
for each Nb-Al phase via DFT

AHF (Nb3AI) AHF (Nb2Al) AHf (NDAI3)

Compare AHf values

Identify Phase with
Most Negative AHf

Predicted Ground-State
Stable Phase

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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